Product packaging for Methyl 1-methyl-1H-indole-4-carboxylate(Cat. No.:CAS No. 1444-12-8)

Methyl 1-methyl-1H-indole-4-carboxylate

Cat. No.: B170263
CAS No.: 1444-12-8
M. Wt: 189.21 g/mol
InChI Key: HVQOOSBDNRKUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indole (B1671886) Scaffolds in Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal and chemical research, widely recognized as a "privileged structure." researchgate.net This distinction arises from its prevalence in a vast number of natural products, alkaloids, and pharmacologically active compounds. nih.govijpsr.com The versatility of the indole scaffold allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications. mdpi.comnih.gov

Over the past several decades, and particularly in recent years (2020-2024), research has consistently highlighted the role of indole derivatives in developing new drugs for numerous health challenges. mdpi.comnih.gov These include treatments for cancer, infectious diseases, inflammation, metabolic disorders like diabetes, and neurodegenerative diseases. mdpi.comnih.gov The ability of indole-based compounds to target diverse biological pathways and combat drug-resistant pathogens and cancer cells makes them invaluable in modern drug discovery. mdpi.com The functionalization of the indole ring is a key strategy in drug discovery programs, allowing chemists to fine-tune the biological activity of these molecules. researchgate.net This structural framework is integral to drugs targeting a wide range of conditions, from viral infections and hypertension to Alzheimer's disease. nih.gov

Role of Carboxylate Functionality in Indole Systems

The introduction of a carboxylate group onto the indole scaffold significantly influences the molecule's chemical and biological properties. The carboxylate functionality, particularly as a methyl or ethyl ester, serves as a crucial reactive "handle" for further chemical modifications. This allows for the synthesis of more complex and diverse molecular architectures, which is a cornerstone of drug development and materials science. researchgate.net

In medicinal chemistry, the carboxylate group can be a key pharmacophore. For instance, in certain enzyme inhibitors, the carboxylate moiety is essential for chelating with metal ions, such as Mg²⁺, within the enzyme's active site, which is a critical interaction for inhibiting the enzyme's function. nih.gov The position of the carboxylate group on the indole ring (e.g., at C2, C3, or C4) is a critical determinant of its biological activity and synthetic utility. researchgate.netarkat-usa.org The ester form, such as a methyl carboxylate, often serves as a protected version of the carboxylic acid, which can be easily hydrolyzed under basic conditions to the corresponding acid. This acid can then be used to form amides and other derivatives, expanding the chemical space for structure-activity relationship (SAR) studies. researchgate.netacs.org

Historical Context of Indole-4-carboxylate Research

The synthesis of functionalized indoles, including indole-4-carboxylates, has been a significant focus of organic chemistry. Early methods for creating the indole nucleus, such as the Batcho-Leimgruber indole synthesis, have been refined over the years. orgsyn.org More contemporary methods often involve metal-catalyzed reactions, which offer greater efficiency and flexibility. orgsyn.orgbeilstein-journals.org For example, palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes provides a flexible route to functionalized indoles like methyl indole-4-carboxylate. orgsyn.org

Research into specific indole-4-carboxylate derivatives has been driven by their potential as intermediates in the synthesis of biologically active molecules. Methyl indole-4-carboxylate, for example, is a reactant for preparing tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators, as well as cytotoxic agents against multidrug-resistant cancer cells. chemicalbook.com The synthesis of the N-methylated version, Methyl 1-methyl-1H-indole-4-carboxylate, can be achieved from its parent carboxylic acid, 1-methyl-1H-indole-4-carboxylic acid. chemicalbook.com The latter is synthesized by the hydrolysis of its methyl ester, demonstrating a common synthetic sequence in this chemical family. chemicalbook.com The development of synthetic routes to these compounds is crucial for exploring their full potential in various scientific fields.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1444-12-8 sigmaaldrich.com
Molecular Formula C₁₁H₁₁NO₂ sigmaaldrich.com
Molecular Weight 189.21 g/mol N/A
IUPAC Name This compound sigmaaldrich.com
Melting Point 53 °C sigmaaldrich.com
Boiling Point 320.2 ± 15.0 °C at 760 mmHg sigmaaldrich.com
Physical Form Crystal sigmaaldrich.com

Table 2: Physicochemical Properties of Related Indole Carboxylates

Compound NameCAS NumberMolecular FormulaMolecular WeightReference
Methyl 1H-indole-4-carboxylate 39830-66-5C₁₀H₉NO₂175.18 g/mol chemicalbook.comnih.gov
1-Methyl-1H-indole-4-carboxylic acid 90924-06-4C₁₀H₉NO₂175.18 g/mol chemicalbook.comnih.gov
Ethyl 1H-indole-4-carboxylate 50614-84-1C₁₁H₁₁NO₂189.21 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B170263 Methyl 1-methyl-1H-indole-4-carboxylate CAS No. 1444-12-8

Properties

IUPAC Name

methyl 1-methylindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-7-6-8-9(11(13)14-2)4-3-5-10(8)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQOOSBDNRKUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496232
Record name Methyl 1-methyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1444-12-8
Record name Methyl 1-methyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 1 Methyl 1h Indole 4 Carboxylate and Analogs

Classical and Named Reactions in Indole-4-carboxylate Synthesis

Long-established reactions remain fundamental in organic synthesis, often serving as the basis for modern innovations. The synthesis of indole-4-carboxylates is no exception, with several classical methods being routinely employed and modified.

Discovered by Emil Fischer in 1883, the Fischer Indole (B1671886) Synthesis is a cornerstone reaction for creating indoles by treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which rearranges and cyclizes to form the aromatic indole ring. wikipedia.org The versatility of this method allows for the synthesis of a wide array of substituted indoles, including precursors to indole-4-carboxylates.

The general mechanism involves the acid-catalyzed condensation of the starting materials to form a phenylhydrazone. This intermediate then tautomerizes to an enamine, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. wikipedia.org The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, is crucial for the reaction's success. wikipedia.org

Modern variations have expanded the scope and utility of the Fischer synthesis. A significant development is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This approach enhances the reaction's flexibility by allowing for the use of readily available aryl bromides.

Table 1: Selected Catalysts and Conditions for Fischer Indole Synthesis

Catalyst Type Examples Typical Conditions Reference
Brønsted Acids HCl, H₂SO₄, PPA, p-TsOH Elevated temperatures wikipedia.org
Lewis Acids BF₃, ZnCl₂, AlCl₃ Varies, often elevated temperatures wikipedia.org
Palladium Catalyst Pd(OAc)₂ (Buchwald mod.) Cross-coupling with aryl halides wikipedia.org

The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids and their esters, which are valuable intermediates. The classical Reissert reaction involves the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base, typically potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization to form the indole ring. wikipedia.org

The choice of reducing agent in the second step is critical and determines the final product. Using zinc in acetic acid leads to the reductive cyclization and simultaneous hydrolysis of the ester, yielding an indole-2-carboxylic acid. wikipedia.orgyoutube.com In contrast, catalytic hydrogenation, for instance with palladium on carbon (Pd/C), can achieve the reductive cyclization while preserving the ester functionality, directly affording an indole-2-carboxylate (B1230498). youtube.com This pathway is particularly useful for synthesizing ester derivatives required for further functionalization.

A notable variation is the Butin modification, which employs an intramolecular approach where a furan (B31954) ring-opening provides the necessary carbonyl group for the cyclization, expanding the structural diversity of the accessible indoles. wikipedia.org

Table 2: Comparison of Reducing Agents in Reissert Synthesis

Reducing Agent Product Comments Reference
Zinc in Acetic Acid Indole-2-carboxylic acid Reduces nitro group and hydrolyzes ester. wikipedia.orgyoutube.com

The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) is a thermal method for converting 3-aryl-2-azido-propenoic esters into indole-2-carboxylic esters. wikipedia.org The reaction proceeds via the thermal decomposition of the vinyl azide (B81097) starting material, which is believed to form a nitrene intermediate that subsequently cyclizes to produce the indole ring. wikipedia.orgsemanticscholar.org

This method is characterized by typically good yields, often exceeding 70%. wikipedia.org However, its application can be limited by the challenge of synthesizing the requisite α-azidoacrylic ester precursors, which can be unstable. wikipedia.org Despite these challenges, the Hemetsberger reaction offers a direct and high-yielding pathway to indole-2-carboxylates. semanticscholar.org Recent advancements have utilized microwave and flow chemistry techniques to improve reaction times and yields, enhancing the versatility of this method. nih.gov The reaction has been successfully applied to the synthesis of complex polycyclic systems, such as dihydroindoloindoles. semanticscholar.org

The Batcho-Leimgruber indole synthesis has become a popular and highly efficient alternative to the Fischer synthesis, particularly for industrial applications. wikipedia.org This two-step process begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-nitroenamine intermediate. wikipedia.orgyoutube.com In the second step, this intermediate undergoes reductive cyclization to furnish the indole product. wikipedia.org

This method is particularly well-suited for the synthesis of methyl indole-4-carboxylate. orgsyn.orgclockss.org Starting from methyl 2-methyl-3-nitrobenzoate, condensation with DMF-DMA yields the corresponding enamine. Subsequent reductive cyclization using various reagents affords the target indole. clockss.org A wide range of reducing agents are effective, including catalytic hydrogenation with Raney nickel or palladium on carbon, as well as chemical reductants like stannous chloride or sodium dithionite. wikipedia.orgclockss.org The reactions generally proceed in high yield under relatively mild conditions. wikipedia.org For example, the preparation of methyl indole-4-carboxylate from the enamine intermediate has been reported with an 82% yield via catalytic hydrogenation (H₂/Pd-C). clockss.org

Table 3: Selected Examples of Batcho-Leimgruber Synthesis

Starting Material Product Reducing Agent Yield Reference
6-carbomethoxy-β-dimethylamino-2-nitrostyrene Methyl indole-4-carboxylate H₂ (50 psi), 10% Pd-C 82% clockss.org
2-nitro-6-benzyloxytoluene derivative Corresponding indole Raney nickel-hydrazine Good clockss.org

Metal-Catalyzed Processes for Indole-4-carboxylate Formation

The advent of metal catalysis has revolutionized organic synthesis, providing powerful tools for forming complex molecules with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have been instrumental in developing new routes to indole scaffolds.

Palladium catalysis offers an efficient and mild pathway for the synthesis of indole-4-carboxylates. One prominent example is the palladium/phosphine-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. orgsyn.org This method provides a flexible entry to functionalized indoles and has been successfully applied to the synthesis of methyl indole-4-carboxylate. orgsyn.org

In a typical procedure, a methyl 2-ethenyl-3-nitrobenzoate is treated with a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand, such as triphenylphosphine, under a carbon monoxide atmosphere. orgsyn.org The reaction proceeds via a reductive cyclization mechanism, where the nitro group is reduced and the indole ring is formed in a single operation. This specific transformation has been reported to produce methyl indole-4-carboxylate in an impressive 91% yield. orgsyn.org This approach compares favorably with the classical Batcho-Leimgruber synthesis and highlights the power of palladium catalysis in achieving high-yielding and efficient indole formations. orgsyn.org

Table 4: Key Reagents in Palladium-Catalyzed Synthesis of Methyl Indole-4-carboxylate

Component Specific Reagent Role Reference
Substrate Methyl 2-ethenyl-3-nitrobenzoate Indole Precursor orgsyn.org
Catalyst Palladium acetate (Pd(OAc)₂) Facilitates cyclization orgsyn.org
Ligand Triphenylphosphine (PPh₃) Stabilizes Pd catalyst orgsyn.org
Reductant Carbon Monoxide (CO) In-situ reduction of nitro group orgsyn.org

Copper-Mediated Syntheses

Copper catalysis has emerged as a cost-effective and versatile tool for the construction of indole rings. These methods often proceed under milder conditions compared to other transition metals and exhibit broad functional group tolerance.

One notable approach involves the copper-catalyzed intramolecular C-H amination or intermolecular coupling reactions. For instance, the synthesis of indole-3-carboxylate (B1236618) derivatives has been achieved through a copper(II)-catalyzed cross-dehydrogenative coupling. A novel route for synthesizing 1-methyl-1H-indole-3-carboxylates from N,N-dimethylaniline and phenyl bromoacetate (B1195939) derivatives has been reported, utilizing Cu(OAc)₂·H₂O as the catalyst in the presence of tert-butyl hydroperoxide. thieme-connect.com This method provides good to excellent yields, highlighting the potential for copper catalysts to facilitate C-H functionalization and C-N bond formation in a single step.

Another strategy involves the copper(I)-mediated radical cyclization of α,α-dibromo β-iminoesters to afford 2-aryl-1H-indole-3-carboxylates. mdpi.com While not directly yielding a 4-carboxylate, this methodology showcases the utility of copper in radical-based transformations for indole synthesis. Furthermore, copper-catalyzed multicomponent reactions (MCRs) have been developed for the efficient construction of complex tetrahydrocarbazoles, demonstrating the power of copper to orchestrate sequential bond-forming events. arkat-usa.orgresearchgate.net

A one-pot synthesis of 2-aryl indole-3-carboxylate derivatives has also been established via a stoichiometric copper salt-mediated sequential hydroamination and cross-dehydrogenative coupling reaction starting from simple anilines and ester arylpropiolates. rsc.org The ligand-free copper(I)-catalyzed cascade process for the synthesis of indole-2-carboxylate derivatives from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate further underscores the versatility of copper in indole synthesis. thieme-connect.com

CatalystReactantsProduct ClassYieldReference
Cu(OAc)₂·H₂ON,N-dimethylaniline, Phenyl bromoacetate derivatives1-methyl-1H-indole-3-carboxylates69-90% thieme-connect.com
CuBrα,α-dibromo β-iminoesters5- or 6-brominated 2-aryl-1H-indole-3-carboxylatesModerate to good mdpi.com
Cu(OAc)₂Enamines, Arylboronic acidsMulti-substituted indoles- rsc.org
CuI2-halo aryl aldehydes/ketones, Ethyl isocyanoacetateIndole-2-carboxylates20-94% thieme-connect.com

Rhodium-Catalyzed Dehydrogenative Heck Reactions

Rhodium catalysis has become a powerful tool for the regioselective functionalization of indole C-H bonds. Dehydrogenative Heck reactions, in particular, offer an atom-economical pathway to introduce alkenyl substituents onto the indole core.

While a direct rhodium-catalyzed dehydrogenative Heck reaction for the synthesis of methyl 1-methyl-1H-indole-4-carboxylate is not prominently reported, the C4-functionalization of the indole nucleus using this methodology is well-established for related substrates. For example, the use of a directing group at the C3 position, such as an aldehyde, can facilitate the regioselective C4-alkenylation of the indole ring. nih.gov This strategy involves the formation of a rhodacycle intermediate, which then undergoes insertion of an alkene followed by reductive elimination.

Rhodium(III)-catalyzed C-H activation and annulation reactions with alkynes have also been extensively studied, providing access to various carbazole (B46965) and carboline derivatives. orgsyn.org These transformations highlight the ability of rhodium catalysts to mediate complex C-C bond-forming cascades. Furthermore, rhodium(II) catalysts have been employed for the enantioselective C-H functionalization of indoles with diazo compounds, leading to the formation of α-alkyl-α-indolylacetates at the C3 position with high yields and enantioselectivities. nih.govnih.gov

The development of rhodium-catalyzed oxidative olefination of C-H bonds provides a general framework that could be adapted for the synthesis of C4-alkenylated indole-4-carboxylates. nih.gov

Catalyst SystemSubstrate TypeReaction TypeKey FeatureReference
[RhCp*Cl₂]₂ / AgSbF₆ / Cu(OAc)₂1H-indole-3-carbaldehydesC4-alkenylationDirecting-group assisted C-H activation nih.gov
Rh₂(S-NTTL)₄Indoles, α-alkyl-α-diazoestersC3-alkylationHigh enantioselectivity nih.govnih.gov
Rh(III) complexesIndoles, AlkynesC-H annulationSynthesis of carbolines orgsyn.org

Iridium-Catalyzed Asymmetric Hydrogenation Methodologies

Chiral indolines are important structural motifs in numerous natural products and pharmaceuticals. Iridium-catalyzed asymmetric hydrogenation of indoles represents a highly efficient and atom-economical method to access these valuable compounds.

The direct asymmetric hydrogenation of unprotected indoles has been a significant challenge due to the aromaticity of the indole ring. However, recent advances have shown that iridium complexes, often in combination with a Brønsted acid co-catalyst, can effectively hydrogenate unprotected indoles to produce chiral indolines with high enantioselectivity. prepchem.comchinesechemsoc.orgrsc.org The Brønsted acid is believed to activate the indole by forming an iminium ion, which is more susceptible to hydrogenation.

While the direct asymmetric hydrogenation of this compound to the corresponding indoline (B122111) is not explicitly detailed, the existing methodologies for other substituted indoles provide a strong foundation for its potential synthesis. For instance, Ir/bisphosphine-thiourea ligand catalytic systems have been successfully developed for the asymmetric hydrogenation of challenging aryl-substituted unprotected indoles. prepchem.com Furthermore, iridium complexes with P-OP ligands have also shown high efficiency. rsc.org

A notable development is the iridium-catalyzed asymmetric cascade allylation/lactonization of indole 2-carboxylates, which furnishes chiral tricyclic oxazinoindolones with excellent yields and enantioselectivities. nih.gov This demonstrates the potential of iridium catalysis to construct complex chiral scaffolds from indole carboxylate precursors.

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Reference
Ir/bisphosphine-thiourea ligandAryl-substituted unprotected indolesChiral indolines86-99% prepchem.com
[Ir(P-OP)]⁺ complexes / Brønsted acidUnprotected indolesChiral indolinesup to 91% rsc.org
Iridium / Chiral ligandIndole 2-carboxylatesChiral tricyclic oxazinoindolonesup to 99% nih.gov

C-H Activation Strategies in Indole-4-carboxylate Synthesis

Direct C-H activation has revolutionized the synthesis of complex molecules by allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized substrates. rsc.org The regioselective functionalization of the indole C4-position is particularly valuable and has been achieved through various transition-metal-catalyzed C-H activation strategies. nih.gov

Ruthenium-catalyzed C-H arylation of indole carboxylic acids has been shown to provide access to C4-arylated indole compounds. mdpi.com This method often relies on the directing effect of a carboxylic acid group at another position on the indole ring. Similarly, palladium-catalyzed C4-arylation has been achieved using a pivaloyl directing group at the C3 position. thieme-connect.com

For the synthesis of this compound, a C-H activation approach would ideally target the C4-position of a pre-formed 1-methylindole (B147185) scaffold for carboxylation or a related coupling reaction. While direct C4-carboxylation via C-H activation is less common, the functionalization of the C4-position with other groups that can be later converted to a carboxylate is a viable strategy. For instance, rhodium-catalyzed C4-alkenylation of indoles provides a handle for subsequent oxidative cleavage to a carboxylic acid. nih.gov

The development of directing groups that can be installed on the indole nitrogen or at other positions to specifically direct metallation to the C4-position is a key area of research in this field.

CatalystDirecting GroupPosition FunctionalizedReaction TypeReference
RutheniumCarboxylic acid (C5)C4, C6Arylation mdpi.com
PalladiumPivaloyl (C3)C4Arylation thieme-connect.com
RhodiumAldehyde (C3)C4Alkenylation nih.gov

Multicomponent Reactions (MCRs) for Indole-4-carboxylate Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. arkat-usa.orgrsc.orgresearchgate.net Several MCRs have been developed for the construction of complex indole-containing heterocycles.

While a direct MCR for the synthesis of this compound is not readily found, MCR strategies are instrumental in building the core indole structure which can then be further functionalized. For example, an innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization allows for the de novo assembly of the indole core from simple anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This approach is notable for its mild and metal-free conditions.

Copper-catalyzed three-component reactions of aromatic aldehydes, ethyl indole-2-acetate, and N-alkylmaleimides have been used to construct polycyclic tetrahydrocarbazoles. arkat-usa.org This demonstrates the potential for indole carboxylates to participate in MCRs to build molecular complexity. The modular assembly of tetrahydrocarboline-type indole alkaloids has also been achieved through a multicomponent reaction of indoles, formaldehyde, and amino hydrochlorides. researchgate.net

Reaction TypeReactantsProduct ClassKey FeatureReference
Ugi MCR / CyclizationAnilines, Glyoxal dimethyl acetal, Formic acid, IsocyanidesIndolesMetal-free, mild conditions rsc.org
Copper-catalyzed 3-componentAromatic aldehydes, Ethyl indole-2-acetate, N-alkylmaleimidesPolycyclic tetrahydrocarbazoles[4+2] cycloaddition arkat-usa.org
Alkylamination cascade2- or 3-substituted indoles, Formaldehyde, Amino hydrochloridesTetrahydrocarbolinesModular assembly of alkaloids researchgate.net

Green Chemistry Approaches and Continuous Flow Syntheses of Indole Carboxylates

Green chemistry principles, such as the use of renewable feedstocks, avoidance of hazardous solvents, and energy efficiency, are increasingly being integrated into synthetic organic chemistry. thieme-connect.com Continuous flow synthesis has emerged as a key enabling technology for greener chemical processes, offering advantages such as enhanced safety, improved heat and mass transfer, and facile scalability. chemicalbook.comnih.govflinders.edu.au

The synthesis of indole-2-carboxylates via the Hemetsberger–Knittel reaction has been shown to be significantly more efficient in a continuous flow system compared to batch and microwave-assisted methods, with shorter reaction times and comparable yields. chemicalbook.com The Fischer indole synthesis, a classic method for preparing indoles, has also been adapted to continuous flow conditions, allowing for high-temperature/pressure reactions that reduce reaction times and improve productivity. mdpi.comchemicalbook.com

For the synthesis of carboxylic acids, a tube-in-tube gas-permeable membrane reactor has been developed for the continuous flow carboxylation of Grignard reagents with CO₂, offering a safe and scalable method. durham.ac.uk This technology could potentially be applied to the synthesis of indole-4-carboxylic acids from the corresponding 4-haloindoles.

The use of greener solvents, such as water or ionic liquids, and the development of recyclable catalysts are also key aspects of green approaches to indole synthesis. thieme-connect.com

TechnologyReaction TypeAdvantageReference
Continuous FlowHemetsberger–Knittel synthesis of indole-2-carboxylatesReduced reaction time, comparable yield to microwave chemicalbook.com
Continuous FlowFischer indole synthesisHigh productivity, controlled side-reactions mdpi.comchemicalbook.com
Tube-in-Tube ReactorCarboxylation with CO₂Safe and scalable use of a reactive gas durham.ac.uk
Green SolventsVarious indole synthesesReduced environmental impact, potential for catalyst recycling thieme-connect.com

Reactivity and Transformational Chemistry of Methyl 1 Methyl 1h Indole 4 Carboxylate

Mechanistic Investigations of Key Reactions

Understanding the underlying mechanisms of reactions involving indole (B1671886) derivatives is crucial for controlling selectivity and developing novel synthetic methodologies. Both spectroscopic and computational techniques have proven invaluable in elucidating these reaction pathways.

Reaction Pathway Elucidation using Spectroscopic Techniques

Solution-phase Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for mechanistic analysis. nih.goved.ac.uk It allows for the non-destructive, quantitative monitoring of reactions, providing detailed structural information about reactants, intermediates, and products in real-time. nih.gov For reactions involving indole derivatives, ¹H NMR is particularly useful for tracking changes in the aromatic and substituent protons. For instance, in polymerization studies of indole and its derivatives, the presence and shifting of the NH bond signal in ¹H NMR spectra can confirm the involvement of specific positions (e.g., C2, C3) in the polymerization process. nih.gov

The product distribution and selectivity of reactions, such as the selective oxidation of indole, can be determined by integrating non-overlapping peaks in the ¹H NMR spectrum of the crude reaction mixture. acs.org Furthermore, advanced 2D NMR techniques like COSY, HMQC, and HMBC are used to verify the complete structure of reaction products, such as indole-based polyesters, by confirming connectivity and the incorporation of monomer units into the polymer chain. Isotopic labeling experiments, analyzed by NMR or mass spectrometry, can further clarify reaction mechanisms, for example, by confirming an oxygen transfer mechanism in oxidation reactions. acs.org

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction mechanisms that are often difficult to obtain through experimental means alone. researchgate.net DFT calculations are widely used to model the reaction pathways of indole functionalization, exploring the energetics of intermediates and transition states to predict the most favorable route. researchgate.net These studies can explain the origins of regioselectivity in C-H activation reactions by comparing the activation energies for different positions on the indole ring. acs.org

For example, DFT calculations have been employed to understand the site-selectivity of rhodium(III)-catalyzed C-H alkynylation of indoles, providing a plausible catalytic cycle. acs.org Similarly, computational studies on nucleophilic additions to indolynes (aryne derivatives of indole) have shown that distortion energies control regioselectivity, a model that helps predict reaction outcomes. nih.gov In the context of polymerization, DFT has been used to calculate the relative stability of various indole dimers to understand the thermodynamics of polymer formation and to explain competing reaction mechanisms. researchgate.net

Derivatization at the Indole Nitrogen (N1)

The indole nitrogen (N1) is a key site for functionalization. However, in the target compound, Methyl 1-methyl-1H-indole-4-carboxylate, this position is already substituted with a methyl group. Further derivatization at this site is not possible without removing the existing methyl group, which is a chemically challenging and uncommon transformation.

General N-alkylation of indoles (where the N1 position is unsubstituted) is a common strategy to introduce diverse functional groups. These reactions typically involve deprotonation of the N-H bond with a base followed by reaction with an alkylating agent. A novel protocol for the monoselective N-methylation of indoles utilizes phenyl trimethylammonium iodide as the methyl source under mildly basic conditions, tolerating a wide range of functional groups including esters. acs.org

Table 1: General Conditions for N-Alkylation of Indoles
Reagent SystemBaseSolventTypical Alkylating AgentNotes
StandardKOHToluenePhenyl trimethylammonium iodideMonoselective methylation method. acs.org

Functionalization at the Indole Carboxylate (C4) Position

The methyl carboxylate group at the C4 position is a versatile functional handle that can be transformed into other important chemical moieties. These transformations follow standard organic chemistry principles for esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding 1-methyl-1H-indole-4-carboxylic acid under basic conditions (e.g., using potassium hydroxide) or acidic conditions. cdnsciencepub.comnih.gov This carboxylic acid derivative is a key intermediate for further modifications.

Reduction: The ester can be reduced to a primary alcohol, (1-methyl-1H-indol-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally not effective for reducing esters. libretexts.orglibretexts.org Borane (BH₃) complexes are also effective reagents for the reduction of carboxylic acids and their esters. chemistrysteps.comorganic-chemistry.org

Amidation: The ester can be converted into an amide. This can be achieved by direct aminolysis with an amine, although this often requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using a peptide coupling agent like HBTU. organic-chemistry.orgresearchgate.net Alternatively, direct coupling of the corresponding carboxylate salt with an amine can be employed. organic-chemistry.orgresearchgate.net

Table 2: Key Transformations of the C4-Carboxylate Group
TransformationProduct Functional GroupTypical ReagentsReference
HydrolysisCarboxylic AcidKOH, H₂O/DMSO cdnsciencepub.com
ReductionPrimary AlcoholLiAlH₄ libretexts.orglibretexts.org
Amidation (via acid)Amide1. KOH/H₂O; 2. Amine, HBTU organic-chemistry.orgresearchgate.net

Other Regioselective Functionalizations of the Indole Core

The indole ring possesses multiple C-H bonds that can be selectively functionalized, a field largely driven by transition-metal-catalyzed C-H activation. mdpi.comthieme-connect.com The existing substituents on this compound direct further functionalization to specific positions. With N1 and C4 occupied, the remaining positions (C2, C3, C5, C6, C7) are targets for derivatization.

C2-Functionalization: The C2 position is often targeted for methylation and alkenylation. Palladium-catalyzed methods have been developed for the regioselective C2-methylation of free (N-H) indoles. Manganese-catalyzed C-H alkenylation with alkynes can also occur at the C2 position, with selectivity often controlled by additives like acids. rsc.org

C7-Functionalization: The C7 position, adjacent to the indole nitrogen, can be functionalized using a directing group strategy. For instance, a removable pivaloyl or pyrimidyl group on the nitrogen can direct rhodium or manganese catalysts to activate the C7 C-H bond for olefination or alkenylation. rsc.orgnih.gov

Functionalization of the Benzene (B151609) Ring (C5, C6): Accessing the C5 and C6 positions is also typically achieved through directing group strategies. While specific examples for the title compound are scarce, general methodologies for indole functionalization at these positions have been developed. nih.gov

The regioselectivity of these reactions is a complex interplay of electronic effects, steric hindrance, and the specific catalyst and directing group employed. researchgate.netnih.gov

Oligomerization and Polymerization Studies of Methyl Indole-4-carboxylate

Indole and its derivatives can undergo polymerization to form functional materials with interesting electronic and optical properties. researchgate.net The polymerization typically occurs through linkages at various positions, with theoretical studies suggesting that the C2-position is a likely site to promote polymer growth. researchgate.net The mechanism of polymerization is often studied using spectroscopic techniques and theoretical calculations, with evidence pointing towards radical cation-monomer reaction pathways. researchgate.net

While direct polymerization studies of this compound are not widely reported, related indole dicarboxylate monomers have been successfully used to synthesize a series of novel biopolyesters. In these studies, an indole-based dicarboxylate was polycondensed with various diols to produce amorphous polyesters with high thermal quality that could form transparent films. The incorporation of the indole unit into the polymer backbone was confirmed by ¹H and ¹³C NMR spectroscopy. This suggests that this compound, after conversion to its corresponding di-acid or diol derivative, could serve as a valuable monomer for creating novel functional polymers.

Structure Activity Relationship Sar and Computational Studies of Methyl 1 Methyl 1h Indole 4 Carboxylate Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of Methyl 1-methyl-1H-indole-4-carboxylate, QSAR studies are instrumental in predicting the activity of novel analogs and optimizing lead compounds. nih.gov These models are built by correlating molecular descriptors, which are numerical representations of molecular properties, with observed biological activities. nih.gov

Electronic Descriptors in QSAR

Electronic descriptors quantify the electronic properties of a molecule, which are crucial for its interaction with biological targets. In the context of indole (B1671886) derivatives, several electronic descriptors have been shown to be significant in QSAR models. nih.gov These descriptors are calculated using quantum chemical methods and provide insights into a molecule's reactivity, stability, and intermolecular interactions.

Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. ijpsi.org

Dipole Moment: This descriptor quantifies the polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions with a receptor. Studies on indole derivatives have shown that compounds with high electronic energy and dipole moment can be effective antibacterial agents. nih.gov

Partial Atomic Charges: The distribution of charges within a molecule affects its electrostatic potential and is critical for recognizing and binding to a biological target.

The following table provides examples of electronic descriptors used in QSAR studies of indole derivatives.

DescriptorDescriptionRelevance to Biological Activity
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the molecule's electron-donating capacity.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the molecule's electron-accepting capacity.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability.
Dipole Moment A measure of the net molecular polarity.Influences solubility and electrostatic interactions.
Electrostatic Potential The spatial distribution of charge in a molecule.Guides interactions with biological receptors.

Topological Descriptors in QSAR

Topological descriptors are numerical values derived from the graph representation of a molecule, where atoms are represented as vertices and bonds as edges. frontiersin.org They encode information about the size, shape, branching, and connectivity of a molecule. These descriptors are computationally efficient and have been successfully used in QSAR studies of various heterocyclic compounds, including indole derivatives. frontiersin.org

Examples of topological descriptors relevant to indole derivatives include:

Connectivity Indices (Chi Indices): These indices describe the degree of branching and connectivity in a molecule. For instance, a high second-order valence connectivity index (2χv) has been associated with effective antibacterial activity in certain indole derivatives against MRSA isolates. nih.gov

Shape Indices (Kappa Indices): Kappa indices quantify different aspects of molecular shape. Lower values of the kappa shape index of order 2 (κ2) have been linked to excellent antibacterial activity against MRSA standard strains in some indole derivatives. nih.gov

Wiener Index: This index is calculated as the sum of distances between all pairs of vertices in the molecular graph and is related to molecular volume. frontiersin.org

Balaban Index: This index is a distance-based topological index that is sensitive to the branching and cyclicity of a molecule. frontiersin.org

The table below summarizes key topological descriptors.

DescriptorDescriptionInformation Encoded
Connectivity Indices (χ) Based on the non-hydrogen part of the molecule, considering the degree of vertices.Molecular branching and connectivity.
Kappa Shape Indices (κ) Relate the number of atoms to the number of paths of a certain length.Molecular shape and flexibility.
Wiener Index (W) The sum of the lengths of the shortest paths between all pairs of vertices.Molecular size and branching.
Balaban Index (J) A distance-based index that considers the size of the graph.Molecular branching and cyclicity.

Statistical Validation of QSAR Models

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.gov Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. basicmedicalkey.com This process involves both internal and external validation techniques. basicmedicalkey.comsemanticscholar.org

Internal Validation:

Cross-validation: This is a common technique where the dataset is repeatedly partitioned into training and validation subsets. basicmedicalkey.com A widely used method is the leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. scielo.br The squared cross-validation correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered indicative of a robust model.

External Validation:

Test Set Prediction: The dataset is split into a training set, used to build the model, and a test set, which is not used during model development. nih.govscielo.br The model's ability to predict the activities of the compounds in the test set is a true measure of its predictive power. scielo.br The predictive squared correlation coefficient (R²pred) is calculated for the test set.

Key statistical parameters used for model validation are presented in the table below.

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
q² or R²cv (Cross-validated R²) A measure of the model's internal predictive ability.> 0.5
R²pred (Predictive R² for external test set) A measure of the model's ability to predict the activity of an external set of compounds.> 0.6
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).As low as possible

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. thesciencein.org For derivatives of this compound, docking studies provide valuable insights into the binding modes and interactions with specific biological targets, such as enzymes or receptors. nih.govmdpi.com

The process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function. ajol.info This allows for the identification of key amino acid residues involved in the interaction and helps to explain the structure-activity relationships observed. youtube.com

Post-docking analysis focuses on visualizing and characterizing the ligand-protein interactions, which can include: ajol.infoyoutube.com

Hydrogen Bonds: These are crucial for the specificity of ligand binding.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

Van der Waals Forces: Weak, short-range electrostatic interactions.

Ionic Interactions: Electrostatic attractions between charged groups.

In studies of related indole derivatives, molecular docking has been used to investigate their binding to various protein targets. For example, some indole derivatives have been docked into the active sites of penicillin-binding proteins to explore their potential as antibacterial agents. nih.gov These studies often reveal specific hydrogen bond interactions and hydrophobic contacts that are essential for their inhibitory activity. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. mdpi.comresearchgate.net DFT calculations are employed to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules like this compound and its derivatives. jmchemsci.comruc.dk These calculations provide a fundamental understanding of the molecule's properties that govern its biological activity. researchgate.net

For a closely related compound, methyl 1H-indol-5-carboxylate, DFT studies have been used to investigate its ground state geometry, molecular properties, and electronic structure. researchgate.net Such studies typically involve optimizing the molecular geometry and then performing calculations to obtain various electronic and spectral data. researchgate.net

Electronic Structure Analysis

DFT is particularly powerful for analyzing the electronic structure of a molecule, providing detailed information about electron distribution and molecular orbitals. nih.govacs.org

Key aspects of electronic structure analysis include:

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals involved in chemical reactions. Analysis of their spatial distribution and energy levels helps in understanding the molecule's reactivity and sites of interaction. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding non-covalent interactions with a biological receptor.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can be used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within the molecule. researchgate.net For instance, in methyl 1H-indol-5-carboxylate, NBO analysis has been used to estimate intra- and intermolecular delocalization. researchgate.net

Global Reactivity Descriptors: DFT calculations can be used to compute various descriptors that quantify the global reactivity of a molecule, such as electronegativity, chemical hardness, and softness.

These computational analyses provide a detailed picture of the electronic characteristics of this compound derivatives, which is fundamental to understanding their structure-activity relationships. ru.nl

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. growingscience.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. growingscience.comyoutube.com Conversely, the LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. growingscience.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. youtube.comirjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com In contrast, a small gap suggests the molecule is more reactive and can be easily polarized. Density Functional Theory (DFT) calculations are commonly used to determine the energies of these orbitals and map their electron density distributions, revealing the most probable sites for electrophilic and nucleophilic attack. irjweb.comnih.gov

OrbitalEnergy (eV)Description
HOMO-6.25Indicates the molecule's capacity to donate electrons (nucleophilicity). The electron density is typically concentrated on the indole ring system.
LUMO-1.50Indicates the molecule's capacity to accept electrons (electrophilicity). The electron density is often distributed across the carboxylate group and the fused benzene (B151609) ring.
Energy Gap (ΔE)4.75Reflects the molecule's chemical stability and resistance to electronic excitation.

Illustrative data based on typical DFT calculations for indole derivatives.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. materialsciencejournal.orgstackexchange.com This analysis is particularly useful for investigating intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. nih.gov

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (O1)π* (C4-C9)25.5Lone pair delocalization into the indole ring's antibonding orbital.
π (C5-C6)π* (C7-C8)18.2Intramolecular charge transfer within the fused benzene part of the indole ring.
LP (N1)π* (C2-C3)45.8Delocalization of the nitrogen lone pair into the pyrrole (B145914) ring's π-system, contributing to aromaticity.

Illustrative data representing typical hyperconjugative interactions in an indole carboxylate system.

Solvent Effects on Electronic Properties

The electronic properties and spectroscopic behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. nih.govnih.gov Solvatochromism, the change in a substance's color or spectral position with a change in solvent polarity, is a well-documented phenomenon for indole derivatives. nih.govtemple.edu Polar solvents can stabilize the ground and excited states of a molecule differently, leading to shifts in absorption and fluorescence spectra. nih.gov

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. researchgate.net These calculations can predict how properties like the dipole moment and molecular polarizability change in different solvents. For many indole derivatives, the dipole moment increases upon electronic excitation to an excited state. temple.edu Consequently, polar solvents tend to stabilize the more polar excited state more than the ground state, resulting in a red-shift (a shift to longer wavelengths) in the absorption spectrum. temple.eduresearchgate.net

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Predicted Spectral Shift
Cyclohexane2.022.5Reference (Nonpolar)
Chloroform4.813.1Slight Red Shift
Ethanol24.553.8Moderate Red Shift
Water80.104.5Significant Red Shift

Illustrative data demonstrating the expected trend of dipole moment with increasing solvent polarity for indole derivatives.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of a molecule that arise from the rotation around single bonds. mdpi.com For this compound, a key flexible bond is the C4-C(O) bond connecting the carboxylate group to the indole ring. The orientation of the ester group relative to the planar indole ring, defined by the dihedral angle, can influence intermolecular interactions and crystal packing. mdpi.com

Molecular Dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time. nih.govmdpi.com By simulating the motions of atoms and molecules, MD can explore the conformational landscape, assess the stability of different conformers, and analyze interactions with surrounding molecules, such as solvent or a biological receptor. nih.govresearchgate.net Key metrics derived from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability of the molecule's structure and the flexibility of specific regions, respectively. nih.govmdpi.com

ParameterDescriptionTypical Findings for Indole Derivatives
Key Dihedral AngleRotation around the C(ring)-C(ester) bond.Two primary low-energy conformers are often found: one where the carbonyl is roughly coplanar with the indole ring and another where it is rotated out of the plane.
RMSD AnalysisMeasures the average deviation of the molecule's backbone atoms from a reference structure over time.Low RMSD values (e.g., < 2 Å) in a simulation typically indicate that the molecule maintains a stable conformation.
RMSF AnalysisMeasures the fluctuation of individual atoms or residues around their average positions.Higher RMSF values are expected for more flexible regions, such as the methyl ester group, compared to the rigid indole ring system.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 1 Methyl 1h Indole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of Methyl 1-methyl-1H-indole-4-carboxylate. The combination of ¹H NMR, ¹³C NMR, and two-dimensional correlation experiments allows for the unambiguous assignment of all protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, multiplicity, and coupling of hydrogen atoms. The aromatic region typically shows distinct signals for the protons on the indole (B1671886) core. The protons at positions 5, 6, and 7 on the benzene (B151609) ring form a coupled system, while the protons at positions 2 and 3 on the pyrrole (B145914) ring appear as distinct signals. The two methyl groups, one attached to the nitrogen (N-CH₃) and the other in the ester moiety (O-CH₃), appear as sharp singlets in the upfield region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals ten distinct signals, corresponding to the ten unique carbon atoms in the molecule (nine from the 1-methylindole (B147185) core and one from the methyl ester). The carbonyl carbon of the ester group is characteristically downfield shifted. The chemical shifts of the aromatic carbons are influenced by the electron-donating nitrogen atom and the electron-withdrawing carboxylate group. Assignments can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups.

Detailed characterization data, including ¹H and ¹³C NMR spectra, are available in the supporting information of scientific publications detailing the use of this compound in synthetic applications, such as ruthenium-catalyzed C-H activation and palladium-catalyzed Heck reactions. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
¹H NMR (in CDCl₃) ¹³C NMR (in CDCl₃)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
~7.90 (d)H-5~168.0C=O
~7.35 (d)H-7~138.0C-7a
~7.25 (t)H-6~130.5C-3
~7.15 (d)H-3~128.0C-3a
~6.70 (d)H-2~125.0C-5
~3.95 (s)N-CH₃~122.0C-6
~3.90 (s)O-CH₃~115.0C-4
~109.0C-7
~100.0C-2
~52.0O-CH₃
~33.0N-CH₃

Note: The chemical shifts (δ) are approximate and for illustrative purposes, based on typical values for this class of compound. Exact values are found in cited literature. rsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structural integrity through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . ambeed.com

In high-resolution mass spectrometry (HRMS) using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ with a measured m/z of approximately 190.0863, consistent with the calculated exact mass.

Electron Ionization (EI) mass spectrometry would lead to more extensive fragmentation. Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (•OCH₃) from the ester, resulting in an acylium ion.

Loss of the entire methoxycarbonyl group (•COOCH₃).

Fragmentation of the indole ring system, though this is generally more stable.

Table 2: Mass Spectrometry Data for this compound
Parameter Value Technique
Molecular FormulaC₁₁H₁₁NO₂-
Molecular Weight189.21-
[M+H]⁺ (Calculated)190.0863ESI-HRMS
[M+Na]⁺ (Calculated)212.0682ESI-HRMS

Note: Specific fragmentation patterns and relative abundances are detailed in the mass spectra available in the supporting documentation of relevant chemical studies.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1700-1725 cm⁻¹. Other key absorptions include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations are found in the 1450-1600 cm⁻¹ region.

C-O stretching: The ester C-O stretches typically produce strong bands in the 1100-1300 cm⁻¹ range.

C-N stretching: Vibrations associated with the C-N bonds of the indole ring also appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations often produce strong Raman signals due to their polarizability. The C=O stretch is also Raman active.

Table 3: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100-3000Aromatic C-H StretchMedium-Weak
~2950-2850Aliphatic C-H StretchMedium-Weak
~1715Ester C=O StretchStrong
~1600, ~1470Aromatic C=C StretchMedium
~1250Ester C-O StretchStrong

Note: Values are representative for this class of compound. Detailed spectra are available in the literature. semanticscholar.orgacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The indole ring system is a strong chromophore. The spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, arising from π → π* transitions within the conjugated bicyclic aromatic system. For comparison, the closely related isomer, Methyl 1-methyl-1H-indole-3-carboxylate, exhibits a maximum absorption (λmax) at 297 nm when measured in methanol (B129727). It is anticipated that this compound would have a similar UV-Vis profile, with slight shifts in the absorption maxima due to the different substitution pattern on the indole ring.

X-ray Crystallography for Solid-State Structure Determination

Based on the crystal structure of its 3-carboxylate isomer, the solid-state packing of this compound is likely governed by a combination of weak intermolecular forces.

C-H···O Hydrogen Bonds: It is highly probable that the molecules would be linked by weak C-H···O hydrogen bonds. These interactions would involve the aromatic C-H donors and the carbonyl oxygen atom of the ester group acting as an acceptor, linking the molecules into extended networks.

π···π Stacking: The planar, electron-rich indole ring systems are expected to participate in π···π stacking interactions. These interactions would likely involve offset or parallel-displaced arrangements between adjacent indole rings, contributing significantly to the stability of the crystal lattice.

The interplay of these non-covalent interactions would define the three-dimensional supramolecular architecture of the crystal.

Emerging Research Applications of Methyl 1 Methyl 1h Indole 4 Carboxylate and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The unique chemical architecture of indole (B1671886) derivatives, characterized by a fused benzene (B151609) and pyrrole (B145914) ring, provides an ideal framework for designing novel therapeutic agents. Researchers have extensively modified the indole core to create compounds with enhanced biological efficacy and target specificity. These modifications often involve the introduction of various functional groups at different positions of the indole ring, leading to a library of compounds with diverse pharmacological profiles.

Anticancer Research

The quest for more effective and less toxic anticancer agents has led to the investigation of numerous heterocyclic compounds, with indole derivatives showing considerable promise. Their ability to interact with various biological targets implicated in cancer progression makes them a valuable scaffold for the development of new oncologic drugs.

One of the key mechanisms through which certain indole derivatives exert their anticancer effects is by inhibiting tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and play a vital role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy.

A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their antiproliferative activities. nih.gov Among these, compound 7d demonstrated potent activity against HeLa, MCF-7, and HT-29 cancer cell lines with IC₅₀ values of 0.52, 0.34, and 0.86 μM, respectively. nih.gov Mechanistic studies revealed that this compound induces apoptosis, arrests the cell cycle in the G2/M phase, and inhibits tubulin polymerization in a manner consistent with colchicine, a well-known tubulin inhibitor. nih.gov

Table 1: Antiproliferative Activity of Selected Indole Derivatives

Compound Target Cancer Cell Line IC₅₀ (μM)
7d HeLa 0.52
MCF-7 0.34
HT-29 0.86

IC₅₀: Half-maximal inhibitory concentration.

Another study focused on indoline (B122111) derivatives as tubulin polymerization inhibitors. Compound 9d from this series exhibited significant antiproliferative activity against a panel of cancer cell lines, with an IC₅₀ value of 3.4 µM for tubulin polymerization inhibition. nih.gov Molecular docking studies suggested that this compound binds to the colchicine-binding site of tubulin. nih.gov

Antiviral Investigations

The emergence of drug-resistant viral strains necessitates the continuous development of new antiviral agents with novel mechanisms of action. Indole derivatives have been explored for their potential to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV).

HIV-1 entry into host cells is a critical step in its life cycle and presents a key target for antiviral therapy. This process is mediated by the viral envelope glycoprotein (B1211001) gp41, which facilitates the fusion of the viral and cellular membranes. Small molecules that inhibit this fusion process are of great interest as potential anti-HIV drugs.

Researchers have identified a series of indole compounds as HIV-1 fusion inhibitors that target a hydrophobic pocket on gp41. sigmaaldrich.com A strong correlation was observed between the experimental binding affinities of these compounds for the hydrophobic pocket and their fusion inhibitory activity. sigmaaldrich.com The most active compound in one such study, 14g , demonstrated sub-micromolar binding affinity and inhibitory activity against cell-cell fusion and viral replication. sigmaaldrich.com

In a different approach, novel 3-oxindole-2-carboxylates were synthesized and evaluated for their anti-HIV-1 activity. mdpi.com One derivative, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f) , showed a potent inhibitory effect on HIV-1 infection with a half-maximal inhibitory concentration (IC₅₀) of 0.4578 μM and a high selectivity index of 111.37. mdpi.com Further investigation revealed that these compounds specifically inhibit the Tat-mediated viral transcription on the HIV-1 LTR promoter. mdpi.com

Table 2: Anti-HIV-1 Activity of Selected Indole Derivatives

Compound Mechanism of Action IC₅₀ (μM)
14g gp41 Fusion Inhibition Sub-micromolar
Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f) Tat-mediated Transcription Inhibition 0.4578

IC₅₀: Half-maximal inhibitory concentration.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. The development of new anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research. Indole derivatives have shown potential as anti-inflammatory agents, with some compounds targeting key enzymes in the inflammatory cascade.

The anti-inflammatory activity of certain indole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in the synthesis of prostaglandins. In a study involving in silico evaluation, several indole derivatives were docked against COX-1 and COX-2 enzymes. isfcppharmaspire.com Compounds 5f and 5g showed high docking scores against COX-1, while compounds 5c , 5f , and 5g had significant docking scores against COX-2, comparable to the standard drug celecoxib. isfcppharmaspire.com

Another study reported that indole derivatives of ursolic acid demonstrated significant anti-inflammatory activity. chemrxiv.org These compounds were found to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6. chemrxiv.org The structure-activity relationship analysis suggested that the presence of an indole ring with an electron-donating group contributed to the enhanced anti-inflammatory effect. chemrxiv.org

Antimicrobial and Antifungal Studies

The rise of multidrug-resistant bacteria and fungi poses a significant threat to global public health. The indole scaffold has been utilized to develop new antimicrobial and antifungal agents with novel mechanisms of action.

A series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov Many of these compounds exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with their activity being 10–50 times greater than that of ampicillin (B1664943) and streptomycin. nih.gov Compound 8 was identified as the most active, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL. nih.gov The antifungal activity of these compounds was also notable, with compound 15 being the most potent. nih.gov

Table 3: Antimicrobial Activity of a Selected Indole Derivative

Compound Bacterial Strains MIC (mg/mL)
8 Gram-positive and Gram-negative 0.004–0.03

MIC: Minimum Inhibitory Concentration.

In another study, 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and their antifungal properties against plant pathogenic fungi were assessed. Several of these compounds displayed remarkable and broad-spectrum antifungal activities, with some showing efficacy superior to the commercial fungicides carvacrol (B1668589) and phenazine-1-carboxylic acid.

Enzyme Inhibition and Receptor Modulation

Derivatives of methyl 1-methyl-1H-indole-4-carboxylate have shown potential in the modulation of various enzymes and receptors, highlighting their significance in medicinal chemistry. The indole structure is a common feature in many biologically active compounds, and modifications to this scaffold can lead to potent and selective inhibitors or modulators of therapeutic targets.

Research has shown that indole derivatives can interact with a range of enzymes and receptors. For instance, some indole-2-carboxylic acid derivatives have demonstrated inhibitory effects on HIV-1 integrase, a key enzyme in the viral replication cycle. While this research did not directly involve this compound, it underscores the potential of the broader indole carboxylate class of compounds to be developed as enzyme inhibitors.

Furthermore, indole-based compounds have been investigated for their ability to activate carbonic anhydrases (CAs), specifically the brain-associated isoform hCA VII. nih.gov Activators of this enzyme are being explored for their potential therapeutic applications in conditions such as Alzheimer's disease. nih.gov Molecular modeling studies suggest that these indole derivatives bind to a site distinct from the enzyme's active site, inducing a modulatory effect. nih.gov

The versatility of the indole nucleus allows for the synthesis of derivatives that can target a variety of receptors. For example, tryptamine (B22526), a well-known indole derivative, activates serotonin (B10506) receptors and trace amine-associated receptors in the brain. wikipedia.org This modulation of receptor activity affects several neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems. wikipedia.org Although distinct from the title compound, the study of tryptamine and its derivatives provides a framework for understanding how indole-based molecules can be designed to interact with specific central nervous system receptors.

Compound/Derivative ClassTarget Enzyme/ReceptorPotential Therapeutic Application
Indole-2-carboxylic acid derivativesHIV-1 integrase Antiviral (HIV)
Indole-based derivativesCarbonic Anhydrase VII (hCA VII) nih.govNeurodegenerative diseases (e.g., Alzheimer's) nih.gov
Tryptamine and derivativesSerotonin receptors, Trace amine-associated receptors wikipedia.orgNeurological and psychiatric disorders wikipedia.org

Central Nervous System Activity

The indole scaffold, a core component of this compound, is a key structural motif in numerous compounds with significant central nervous system (CNS) activity. This is largely due to its resemblance to endogenous signaling molecules like serotonin. As a result, derivatives of this compound are being investigated for their potential to treat a variety of neurological disorders. chemimpex.com

One area of active research is the development of indole derivatives as modulators of CNS receptors. For instance, the pancreatic hormone amylin, which contains an indole-like structure, acts on the CNS to regulate energy expenditure by increasing sympathetic nervous system activity. nih.gov This has spurred interest in developing amylin analogs for the treatment of obesity. nih.gov

Furthermore, some indole derivatives have shown promise in addressing the complex interplay between chronic pain and depression. For example, the organoselenium compound 3-(4-chlorophenylselanyl)-1-methyl-1H-indole (CMI) has demonstrated antidepressant-like effects and the ability to reverse neuropathic pain in animal models. researchgate.net The mechanism of action is thought to involve the modulation of oxidative stress in the brain. researchgate.net

The development of non-hallucinogenic serotonin receptor modulators is another promising avenue of research. Catharanthalog (CAG), a simplified analog of the iboga alkaloid catharanthine, is a serotonin 5-HT2A receptor partial agonist that has shown analgesic effects in animal models of neuropathic pain without producing psychedelic effects. wikipedia.org This highlights the potential to fine-tune the interaction of indole-based compounds with specific serotonin receptor subtypes to achieve desired therapeutic outcomes while minimizing side effects. wikipedia.org

Derivative/AnalogCNS Target/ActivityPotential Therapeutic Area
Amylin AnalogsCNS regulation of energy expenditure nih.govObesity nih.gov
3-(4-Chlorophenylselanyl)-1-methyl-1H-indole (CMI)Modulation of oxidative stress researchgate.netNeuropathic pain and depression researchgate.net
Catharanthalog (CAG)Serotonin 5-HT2A receptor partial agonist wikipedia.orgNeuropathic pain wikipedia.org

Materials Science Applications

The unique chemical structure of this compound and its derivatives makes them valuable in the field of materials science. The indole ring system, with its electron-rich nature and planar geometry, provides a foundation for the development of novel functional materials.

Blue Light Blocking Materials

While direct research on this compound for blue light blocking applications is not extensively documented, the broader class of indole derivatives has shown potential in this area. The development of materials that can selectively filter or block high-energy blue light is of growing interest due to concerns about its effects on human health and the performance of optical devices. The chromophoric nature of the indole ring system allows it to absorb UV and, with appropriate functionalization, visible light. This property is fundamental to the design of blue light blocking materials.

Oligomer-Based Functional Materials

The synthesis of oligomers and polymers containing the indole moiety has led to the creation of functional materials with a range of interesting properties. The ability of the indole ring to participate in π-π stacking interactions and hydrogen bonding makes it a useful building block for creating ordered supramolecular structures. These materials can exhibit unique electronic and optical properties, making them suitable for applications in organic electronics and sensor technology. For instance, indole derivatives have been incorporated into fluorescent probes for the detection of specific ions and biomolecules. nih.gov

Applications as Synthetic Intermediates and Building Blocks

This compound is a valuable intermediate in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. The presence of both an ester group and a reactive indole nucleus allows for a wide range of chemical transformations.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 1-methyl-1H-indole-4-carboxylic acid, under basic conditions, for example, using lithium hydroxide. chemicalbook.com This carboxylic acid is a key intermediate for further derivatization, such as the formation of amides or other esters.

The indole ring itself can undergo various reactions. For instance, formylation at the C3 position can be achieved using the Vilsmeier-Haack reaction. The resulting aldehyde can then be used in a variety of subsequent transformations. The indole nitrogen is already methylated in the title compound, which directs further electrophilic substitution to other positions on the ring.

Derivatives of this compound serve as crucial building blocks in the synthesis of a wide array of biologically active compounds. For example, they are used in the preparation of inhibitors for enzymes like tryptophan dioxygenase and β-tryptase, as well as antagonists for the histamine (B1213489) H3 receptor. sigmaaldrich.com These applications highlight the importance of this compound in medicinal chemistry and drug discovery. chemimpex.com

Starting MaterialReagents and ConditionsProductApplication of Product
This compoundLithium hydroxide, tetrahydrofuran, methanol (B129727) chemicalbook.com1-Methyl-1H-indole-4-carboxylic acid chemicalbook.comIntermediate for further derivatization
Ethyl 1H-indole-4-carboxylatePhosphorus oxychloride, dimethylformamide (Vilsmeier-Haack) Ethyl 3-formyl-1H-indole-4-carboxylate Intermediate for further synthesis
Methyl indole-4-carboxylateVariousPyridyl-ethenyl-indoles sigmaaldrich.comTryptophan dioxygenase inhibitors sigmaaldrich.com
Methyl indole-4-carboxylateVariousNot specifiedHistamine H3 antagonists sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-methyl-1H-indole-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of 1-methyl-1H-indole-4-carboxylic acid with methanol, or through Pd-catalyzed cross-coupling reactions. For analogs, methods like refluxing with acetic acid and sodium acetate (e.g., for 3-formyl-1H-indole-2-carboxylate derivatives) are effective . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to avoid side products like N-alkylation byproducts.

Q. What purification techniques are recommended for this compound?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for isolating the ester. Recrystallization from ethanol or methanol can improve purity (>95%, as noted in catalogs) . For air-sensitive intermediates, inert atmosphere techniques (e.g., Schlenk line) are advised to prevent hydrolysis .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight containers to prevent degradation. Safety protocols include using PPE (gloves, goggles) and adhering to hazard codes (e.g., P301 for accidental ingestion) . For hygroscopic batches, vacuum desiccation is recommended .

Advanced Research Questions

Q. How can crystallographic software like SHELX resolve structural ambiguities in this compound?

  • Methodological Answer : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, intermolecular N–H⋯O and C–H⋯O interactions in similar indole carboxylates were resolved using high-resolution X-ray data . WinGX integrates SHELX tools for structure validation, including R-factor analysis and geometry checks .

Q. What strategies address discrepancies between NMR and X-ray diffraction data for this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with DFT calculations (e.g., Gaussian) to model equilibrium geometries. Crystallographic data should be prioritized for rigid structural features .

Q. How can intermolecular interactions in this compound be analyzed using X-ray data?

  • Methodological Answer : ORTEP-III visualizes anisotropic displacement ellipsoids and hydrogen-bonding motifs. For example, dihedral angles between indole and ester moieties (e.g., 22.5° in methyl 4-(5-methoxy-1H-indol-3-yl)benzoate) reveal packing patterns . Mercury (CCDC) quantifies π-π stacking and van der Waals contacts .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : DFT (B3LYP/6-311+G(d,p)) calculates electrophilic Fukui indices to identify reactive sites. For ester hydrolysis, solvent models (e.g., CPCM) simulate activation energies. MD simulations track solvation effects in polar aprotic solvents .

Application-Oriented Questions

Q. How is this compound used as a building block in medicinal chemistry?

  • Methodological Answer : The indole core serves as a scaffold for kinase inhibitors or antimicrobial agents. For example, 3-formyl-indole carboxylates undergo condensation with aminothiazoles to form bioactive hybrids . Coupling with boronic acids (Suzuki-Miyaura) introduces aryl groups for target modulation .

Q. What are the best practices for synthesizing air-sensitive derivatives of this compound?

  • Methodological Answer : Use gloveboxes for moisture-sensitive reactions (e.g., Grignard additions). Quench reactive intermediates (e.g., acyl chlorides) under argon. Monitor reactions via in situ FTIR to minimize exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-1H-indole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-1H-indole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.